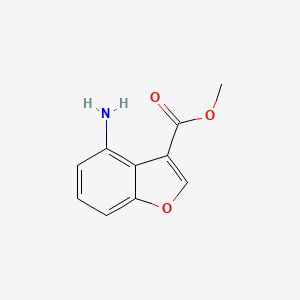
Methyl 4-aminobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-aminobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminophenol with methyl 3-bromopropionate under basic conditions, followed by cyclization to form the benzofuran ring . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitrobenzofuran derivatives.
Reduction: Benzofuran alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Methyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-aminobenzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anti-tumor activity may be attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Methyl 4-hydroxybenzofuran-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 4-nitrobenzofuran-3-carboxylate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Methyl 4-aminobenzofuran-3-carboxylate is unique due to its amino group, which imparts specific biological activities not observed in its hydroxyl or nitro analogs. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-amino-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,11H2,1H3 |
InChI Key |
LTHOWSNDAGMYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















